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molecular formula C9H7ClN2O2 B8757792 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid

Cat. No. B8757792
M. Wt: 210.62 g/mol
InChI Key: LULTWVXSLWJDBF-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

To a solution of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid methyl ester (0.5 g), in methanol (20 ml) was added aqueous 2M sodium hydroxide solution (2 ml) and the mixture was heated to reflux for 4 hours. The methanol was evaporated and the residue was dissolved in water (50 ml) and acidified to pH 1 using aqueous 2M hydrochloric acid. Solid sodium chloride was added to saturated the aqueous phase, the solution was extracted with tetrahydrofuran (2×50 ml). The tetrahydrofuran layers were combined and evaporated to afford the title compound (460 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]2[N:14]([CH3:15])[CH:13]=[CH:12][C:7]=2[C:8]([Cl:11])=[N:9][CH:10]=1)=[O:4].[OH-].[Na+]>CO>[Cl:11][C:8]1[C:7]2[CH:12]=[CH:13][N:14]([CH3:15])[C:6]=2[C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C=1C2=C(C(=NC1)Cl)C=CN2C
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 ml)
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added to saturated the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with tetrahydrofuran (2×50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C2=C1C=CN2C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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